REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4]CC1.[CH:6](NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:24][C:25]1[N:30]=[C:29]([CH3:31])[CH:28]=[CH:27][CH:26]=1>O.CC(C)=O>[Br:24][C:25]1[N:30]=[C:29]([CH2:31][C:5]([CH3:4])([OH:1])[CH3:6])[CH:28]=[CH:27][CH:26]=1 |f:2.3|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
n-butyllithium hexane
|
Quantity
|
82.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
After stirred for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at −60° C.
|
Type
|
CONCENTRATION
|
Details
|
the organic solvent was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
This was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified through distillation
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |